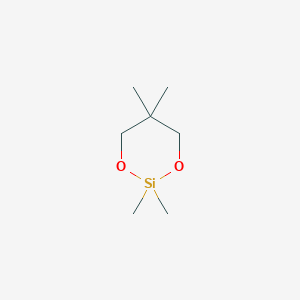
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane, also known as TMDOS, is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. TMDOS is a colorless liquid that is soluble in most organic solvents and has a boiling point of 135°C.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has a wide range of applications in scientific research, including as a precursor for the synthesis of various silicon-containing materials, such as silicones, silsesquioxanes, and polysiloxanes. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is also used in the production of electronic materials, such as semiconductors and insulators. Furthermore, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been investigated for its potential applications in drug delivery systems, as it can be used as a building block for the synthesis of biocompatible and biodegradable polymers.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is not well understood, but it is believed to be related to its ability to form stable complexes with various metal ions. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been shown to form stable complexes with copper, nickel, and cobalt ions, which can be used as catalysts in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been shown to have low toxicity and is not mutagenic or carcinogenic. However, its potential effects on human health are not well understood, and further research is needed to determine its safety for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has several advantages for use in lab experiments, including its high purity, low toxicity, and cost-effectiveness. However, its limitations include its limited solubility in water and its potential to form unstable complexes with certain metal ions.
Direcciones Futuras
There are several future directions for research on 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane, including its potential applications in drug delivery systems, the synthesis of novel materials, and its use as a catalyst in various chemical reactions. Furthermore, further research is needed to determine the safety of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane for use in various applications and its potential effects on human health.
Conclusion
In conclusion, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane can be synthesized using various methods, and it has a wide range of applications in scientific research. Although its mechanism of action and potential effects on human health are not well understood, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has several advantages for use in lab experiments and has several potential future directions for research.
Métodos De Síntesis
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane can be synthesized using various methods, including the reaction of tetramethylcyclotetrasiloxane with ethylene oxide in the presence of a catalyst. Another method involves the reaction of tetramethylcyclotetrasiloxane with ethylene glycol in the presence of a catalyst. The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane using these methods yields high purity and is cost-effective.
Propiedades
Número CAS |
14760-11-3 |
|---|---|
Nombre del producto |
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane |
Fórmula molecular |
C7H16O2Si |
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
Clave InChI |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
SMILES canónico |
CC1(CO[Si](OC1)(C)C)C |
Otros números CAS |
14760-11-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



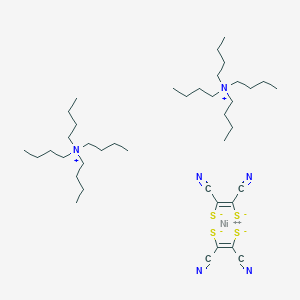
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
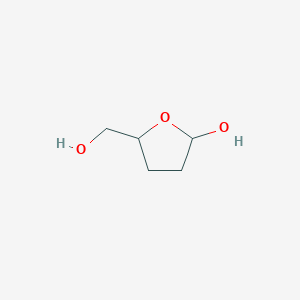
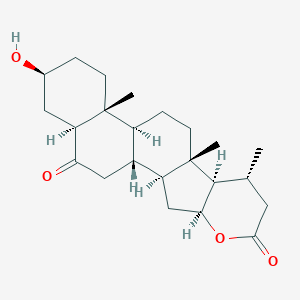
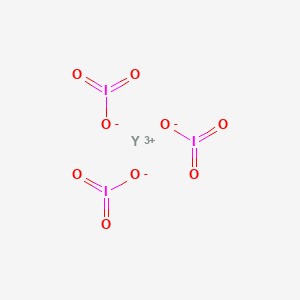
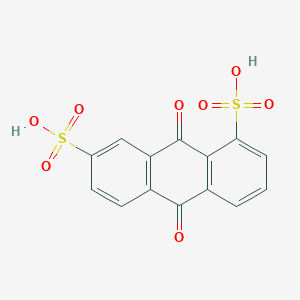

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
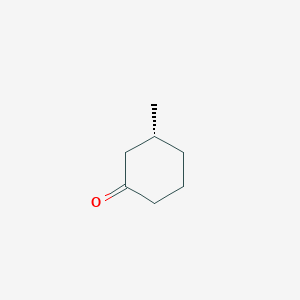
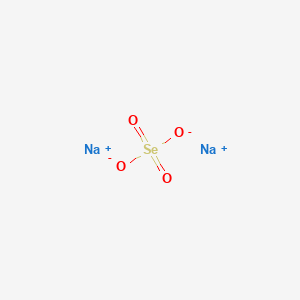
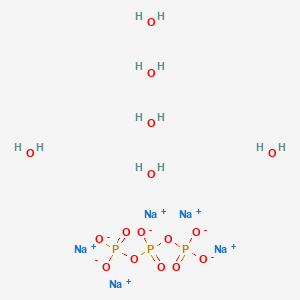
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)